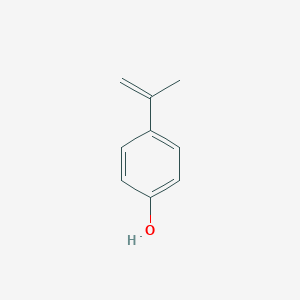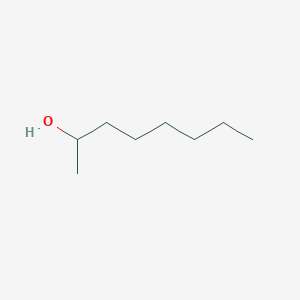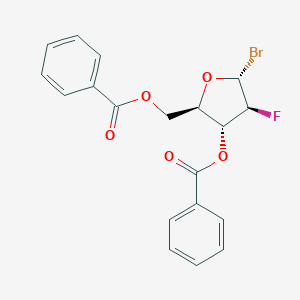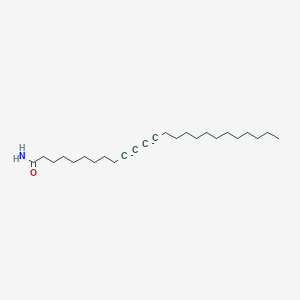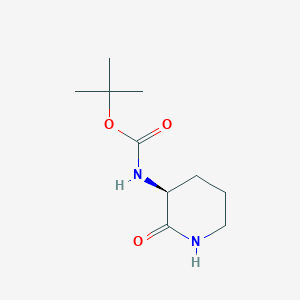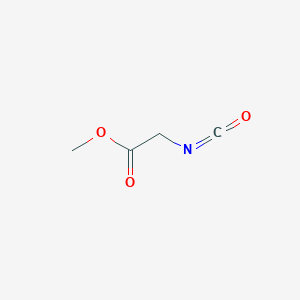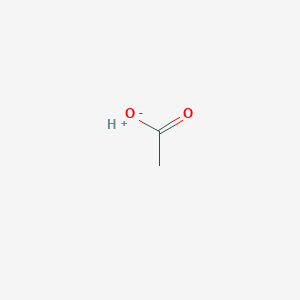
3-Bromothiophene
概要
説明
3-Bromothiophene is an organosulfur compound with the formula C4H3BrS. It is a colorless liquid and an electron-rich aromatic hydrocarbon bromide . The bromine atom in it has good electrophilicity . It is a precursor to the antibiotic timentin and the vasodilator cetiedil .
Synthesis Analysis
3-Bromothiophene can be prepared by debromination of 2,3,5-tribromothiophene . It can also perform a Suzuki coupling reaction under the catalysis of metal palladium, and react with different aryl or alkenyl borates . An improved, multigram synthesis of 3-bromonaphtho [2,3b]thiophene has been reported, exploiting a copper-catalyzed cross coupling .Molecular Structure Analysis
The molecular formula of 3-Bromothiophene is C4H3BrS. Its average mass is 163.036 Da and its monoisotopic mass is 161.913879 Da .Chemical Reactions Analysis
3-Bromothiophene is an electron-rich aromatic hydrocarbon bromide. The bromine atom in it has good electrophilicity. It can perform a Suzuki coupling reaction under the catalysis of metal palladium, and react with different aryl or alkenyl borates .Physical And Chemical Properties Analysis
3-Bromothiophene has a density of 1.7±0.1 g/cm3, a boiling point of 158.4±13.0 °C at 760 mmHg, and a flash point of 56.7±0.0 °C .科学的研究の応用
- 3-Bromothiophene serves as a valuable building block in organic synthesis. Researchers use it to create derivatives such as thienylenic alpha, µ-diformyl-alpha-oligothiophenes . These derivatives have applications in materials science, optoelectronics, and semiconductors .
- Additionally, 3-Bromothiophene can be used to synthesize 3-lithiothiophene by reacting it with n-butyllithium . This compound is useful in further chemical transformations and functionalization .
- Researchers employ 3-Bromothiophene as a reactant to synthesize 3,3-Bithiophene via borylation followed by Suzuki coupling. This compound has applications in materials chemistry and organic electronics .
- Thiophene-based analogs, including 3-Bromothiophene , have fascinated scientists as potential biologically active compounds. Medicinal chemists explore their diverse biological effects, making them promising candidates for drug development .
Organic Synthesis and Derivatives
Borylation and Cross-Coupling
Medicinal Chemistry
作用機序
Target of Action
3-Bromothiophene is an organosulfur compound . It is primarily used as a reactant in the synthesis of various compounds . It is a precursor to the antibiotic timentin and the vasodilator cetiedil . Therefore, its primary targets would be the biochemical pathways involved in the synthesis of these compounds.
Mode of Action
For instance, it can be used to synthesize 3,3-Bithiophene via borylation followed by Suzuki coupling . In this process, 3-Bromothiophene interacts with its targets (other reactants) to form new compounds.
Biochemical Pathways
3-Bromothiophene is involved in the synthesis of various compounds. It can be used to synthesize 3,3-Bithiophene via borylation followed by Suzuki coupling . It can also be used to synthesize 3-Alkylthiophenes by NiDPPP ++ catalyzed cross-coupling with Grignard reagents . These reactions involve various biochemical pathways, and the downstream effects would depend on the specific compounds being synthesized.
Result of Action
The result of 3-Bromothiophene’s action is the formation of new compounds. For instance, it can be used to synthesize 3,3-Bithiophene . The molecular and cellular effects of 3-Bromothiophene’s action would therefore depend on the properties of the compounds it helps to synthesize.
Safety and Hazards
将来の方向性
3-Bromothiophene can be used as a reactant to synthesize various compounds. For instance, it can be used to synthesize 3,3-Bithiophene via borylation followed by Suzuki coupling, 3-Alkylthiophenes by NiDPPP++ catalyzed cross-coupling with Grignard reagents, and 3-Lithiothiophene by treating with n-butyllithium in hexane .
特性
IUPAC Name |
3-bromothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrS/c5-4-1-2-6-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMISAPCWHTVNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
84928-93-8 | |
| Record name | Thiophene, 3-bromo-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84928-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2022129 | |
| Record name | 3-Bromothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromothiophene | |
CAS RN |
872-31-1 | |
| Record name | 3-Bromothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=872-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromothiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-BROMOTHIOPHENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96612 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiophene, 3-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Bromothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.656 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-BROMOTHIOPHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G818Z74YV0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-Bromothiophene?
A1: 3-Bromothiophene has the molecular formula C4H3BrS and a molecular weight of 163.04 g/mol.
Q2: How can 3-Bromothiophene be synthesized?
A2: Several synthetic routes have been explored, including:* Bromination-Debromination of Thiophene: [, , , ] This method involves brominating thiophene to obtain 2,3,5-tribromothiophene, followed by selective debromination using zinc and acetic acid or sodamide in liquid ammonia. [, ]* Direct Bromination of Thiophene: [] While possible, this method often leads to a mixture of isomers, requiring careful purification. * Grignard Cross-Coupling: [, ] This approach utilizes 3-bromothiophene and chlorotrimethylsilane in a sonochemical Grignard cross-coupling reaction to produce (3-thienyl)trimethylsilane, which can be further modified.
Q3: What spectroscopic techniques are used to characterize 3-Bromothiophene?
A3: Common characterization techniques include:* NMR Spectroscopy: 1H NMR and 13C NMR spectroscopy are essential for confirming the structure and purity of the synthesized compound. []* IR Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule. [, , ]* Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. [, ]* UV-Vis Spectroscopy: This technique is particularly useful when studying the optical properties of 3-Bromothiophene-based polymers. [, , ]
Q4: What are the notable properties of Poly(3-Bromothiophene)?
A4: Poly(3-Bromothiophene), a polymer derived from 3-Bromothiophene, exhibits several interesting properties:* Electrochromism: The polymer exhibits reversible color changes upon electrochemical oxidation and reduction, making it suitable for electrochromic devices. [, ]* Conductivity: Poly(3-Bromothiophene) displays moderate electrical conductivity, influenced by doping levels and morphology. [, ]* Morphology: The morphology of Poly(3-Bromothiophene) can be tailored during synthesis, ranging from nanowires [] to thin films. [, , , ]
Q5: How does the halogen atom in poly(3-halidethiophene)s influence their properties?
A5: Research shows that the halogen atom significantly impacts the properties of poly(3-halidethiophene)s. For example, poly(3-bromothiophene) exhibits lower electrochemical stability and porosity compared to poly(3-chlorothiophene), while possessing a higher π-π lowest transition energy. [] Theoretical calculations indicate that steric interactions arising from the halogen atom's size significantly affect the polymers' conformational properties, ionization potential, and π-π lowest transition energy. []
Q6: What are the potential applications of 3-Bromothiophene and its derivatives?
A6: The versatility of 3-Bromothiophene makes it a valuable precursor for various applications:* Organic Semiconductors: 3-Bromothiophene serves as a starting material for synthesizing oligothiophenes and polythiophenes used in organic field-effect transistors (OFETs) and organic solar cells. [, ]* Electrochromic Devices: The color-changing properties of Poly(3-Bromothiophene) make it suitable for applications in smart windows, displays, and sensors. [, ]* Fluorescent Dyes: Derivatives of 3-Bromothiophene, particularly those incorporating benzo[c]coumarin, exhibit interesting fluorescent properties, making them attractive for use in bioimaging and optoelectronic applications. []* Catalytic Systems: Specific derivatives of 3-Bromothiophene have been investigated for their potential as ligands in catalytic systems for reactions like carbon dioxide reduction. []
Q7: How is computational chemistry used in 3-Bromothiophene research?
A7: Computational methods, particularly Density Functional Theory (DFT) calculations, provide insights into:* Molecular Geometry and Electronic Structure: DFT calculations help optimize the molecular geometry of 3-Bromothiophene and its derivatives, providing valuable information about bond lengths, angles, and electronic properties. [, , ]* Vibrational Frequencies: Theoretical calculations of IR and Raman spectra aid in assigning vibrational modes and understanding molecular vibrations. [, ]* Optical Properties: DFT calculations can predict electronic transitions and optical properties, which are crucial for applications in optoelectronics and materials science. [, ]* Reaction Mechanisms: Computational studies can elucidate reaction mechanisms involving 3-Bromothiophene, aiding in the development of efficient synthetic routes. [, ]
Q8: How do structural modifications of 3-Bromothiophene influence its reactivity and properties?
A8: Structure-activity relationships (SAR) are crucial for understanding how modifications to the 3-Bromothiophene scaffold affect its reactivity and properties. * Position of Substituents: The position of substituents on the thiophene ring significantly influences the regioselectivity of reactions and the properties of resulting polymers. [, , ]* Electronic Effects of Substituents: Electron-donating or -withdrawing groups attached to the thiophene ring impact the electronic properties, influencing conductivity, optical properties, and reactivity. [, ]* Steric Effects of Substituents: Bulky substituents can introduce steric hindrance, affecting the molecule's conformation and its ability to participate in specific reactions or interact with substrates. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



